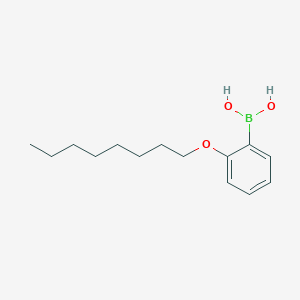

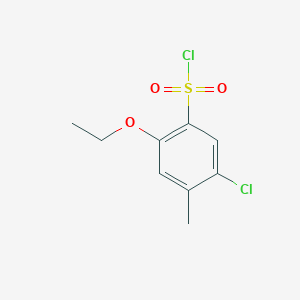

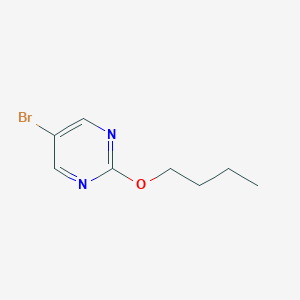

![molecular formula C22H14 B058994 1,2-Dihydrobenzo[ghi]perylene CAS No. 16310-65-9](/img/structure/B58994.png)

1,2-Dihydrobenzo[ghi]perylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dihydrobenzo[ghi]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C22H12 . It occurs naturally in crude oil and coal tar . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .

Synthesis Analysis

A new class of pyridazine fused aromatics, 1,2-diazabenzo[ghi]perylenes, is conveniently synthesized from 2,7-dihydroxynaphthalene via intermolecular oxidative coupling followed by a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The compounds show a twisted structure and unique P-/P- and M-/M-enantiomer pairs are observed in their single crystals .Chemical Reactions Analysis

The synthesis of this compound involves an intermolecular oxidative coupling followed by a condensation reaction .Physical and Chemical Properties Analysis

The molecular weight of this compound is 276.3307 . The compounds are fully characterized via X-ray crystallographic analysis, optical spectroscopy, and electrochemistry .Aplicaciones Científicas De Investigación

Synthesis and Fluorescence Applications : A study by Głodek, Makal, & Plażuk (2018) described a method to synthesize 1-acyl-2-alkylbenzo[ghi]perylenes, which are derivatives of 1,2-Dihydrobenzo[ghi]perylene. These compounds exhibit fluorescence in solution, suggesting potential applications in fluorescence-based technologies (Głodek, Makal, & Plażuk, 2018).

Solvent Polarity Probes : Tucker, Acree, Fetzer, & Mitchell (1993) explored the use of hydrogenated derivatives of this compound as solvent polarity probes. These compounds demonstrated significant variation in emission intensity ratio with changes in solvent polarity, indicating their utility in studying solvent environments (Tucker, Acree, Fetzer, & Mitchell, 1993).

Mutagenicity and Environmental Impact : Vance & Chan (1983) synthesized and characterized nitro derivatives of this compound and found them to be highly mutagenic in the Ames Salmonella assay. This finding is significant for understanding the environmental and health impacts of such compounds (Vance & Chan, 1983).

Characterization and Electronic Properties : Wei et al. (2017) synthesized a new class of 1,2-diazabenzo[ghi]perylenes, demonstrating their unique twisted structure and intramolecular charge transfer characteristics. This research is important for developing new materials with specific electronic properties (Wei et al., 2017).

Biodegradation Optimization : Mandal, Ojha, & Das (2018) investigated the biodegradation of this compound using a yeast consortium in the presence of ZnO nanoparticles. Their study provided insights into optimizing the degradation process, which is crucial for environmental remediation (Mandal, Ojha, & Das, 2018).

Electrochemical and Spectroscopic Properties : Viswanath et al. (2016) explored the electrochemical and spectroscopic properties of alkyl- and aryl-substituted benzo[ghi]perylenetriimides. This research contributes to the understanding of the properties of such compounds for potential applications in optoelectronics and photovoltaics (Viswanath et al., 2016).

Photocyclization and Structural Studies : Arai, Nakamura, Yamaguchi, Okazaki, & Hida (1991) demonstrated the synthesis of Azonia derivatives of Benzoperylene and Benzocoronene by photocyclization. This process is relevant for the synthesis of structurally unique compounds (Arai et al., 1991).

Supercritical Pyrolysis Products Analysis : Oña & Wornat (2008) analyzed supercritical pyrolysis products of toluene and Fischer-Tropsch synthetic jet fuel, identifying this compound among other polycyclic hydrocarbons. This is key for identifying compounds formed in supercritical reaction environments and their potential environmental impact (Oña & Wornat, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The introduction of nitrogen atoms and/or an imide unit onto the 1,2-Dihydrobenzo[ghi]perylene core enables control of the rate constants of both the fluorescence and intersystem crossing (ISC) pathways, which significantly affects the corresponding quantum yields . This suggests potential future directions for the development of new materials with controlled photophysical properties.

Propiedades

Número CAS |

16310-65-9 |

|---|---|

Fórmula molecular |

C22H14 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,17(22),18,20-decaene |

InChI |

InChI=1S/C22H14/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-7,9,11-12H,8,10H2 |

Clave InChI |

STUHEQLGYKSSCX-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C4=C1C=CC5=C4C(=CC=C5)C6=CC=CC(=C63)C=C2 |

SMILES canónico |

C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(C=C2)C=C6 |

Sinónimos |

3,4-DIHYDROBENZO[GHI]PERYLENE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

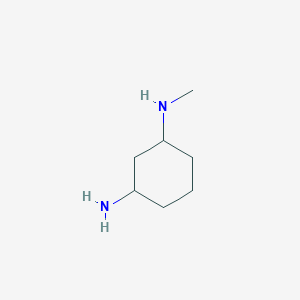

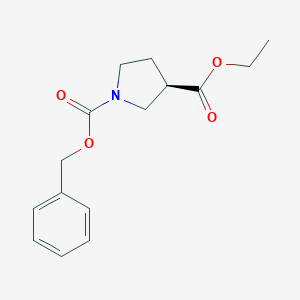

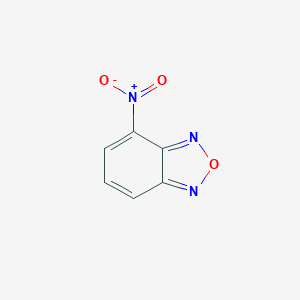

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

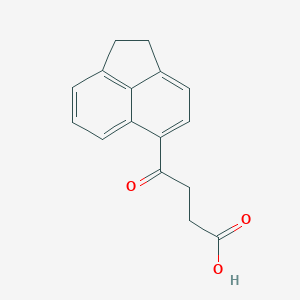

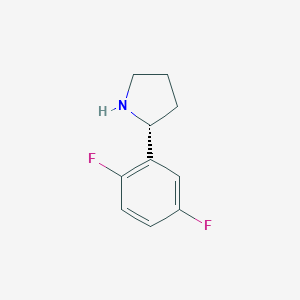

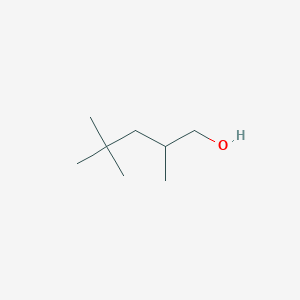

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

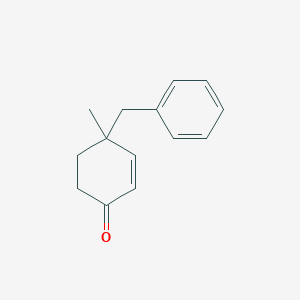

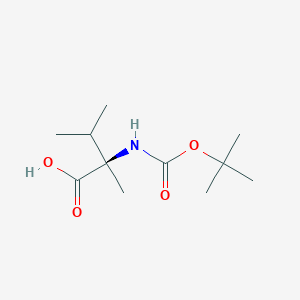

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)